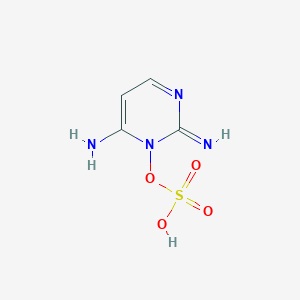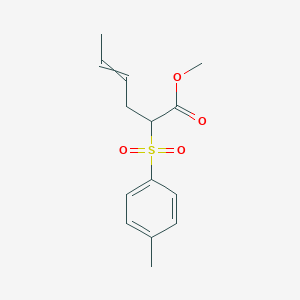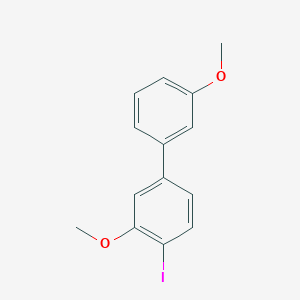
1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is an organic compound with the molecular formula C14H13IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and methoxy groups at the 3,3’-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethoxybiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains.
Oxidation Products: Quinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- depends on the specific reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the biphenyl core, affecting reactivity and stability .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-iodo-: Similar structure but lacks the methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 3,3’-dimethoxy-: Lacks the iodine atom, affecting its use in coupling reactions.
1,1’-Biphenyl, 4,4’-dimethoxy-: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is unique due to the combination of iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
108541-94-2 |
|---|---|
Fórmula molecular |
C14H13IO2 |
Peso molecular |
340.16 g/mol |
Nombre IUPAC |
1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3 |
Clave InChI |
ODNMWSWLIHLODJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


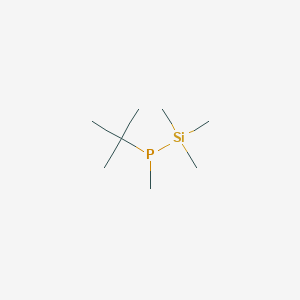
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

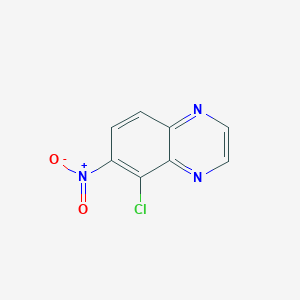

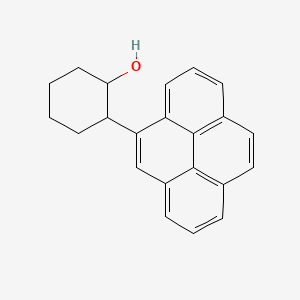
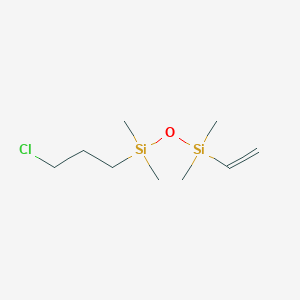
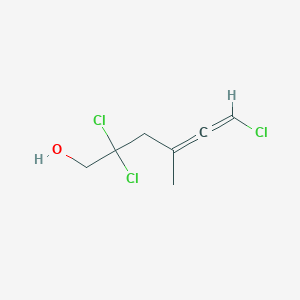
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
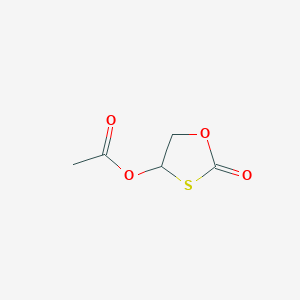
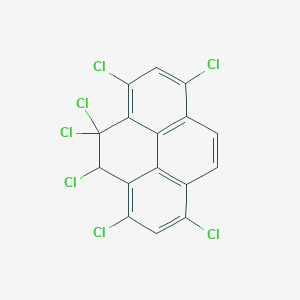
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
